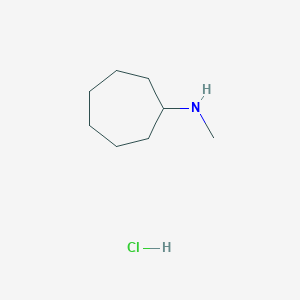

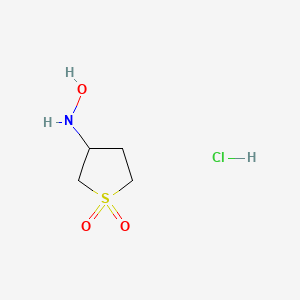

![molecular formula C6H12ClN3O B3094238 [(3-异丙基-1,2,4-恶二唑-5-基)甲基]胺盐酸盐 CAS No. 1255718-21-8](/img/structure/B3094238.png)

[(3-异丙基-1,2,4-恶二唑-5-基)甲基]胺盐酸盐

描述

The compound “[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied . The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .科学研究应用

代谢和生物处理

[(3-异丙基-1,2,4-恶二唑-5-基)甲基]胺盐酸盐及其相关化合物已被研究其代谢和生物处理。例如,BMS-645737,一种具有相似恶二唑结构的化合物,因其涉及氧化和共轭反应的代谢途径而被研究。这项研究利用液相色谱/串联质谱和核磁共振来研究这些代谢途径在各种动物模型中,包括猴子、狗、老鼠和大鼠 (Johnson 等,2008)。

抗菌和抗氧化活性

具有 1,3,4-恶二唑-2-胺结构的化合物显示出有希望的抗菌和抗氧化活性。合成了一系列衍生物并评估了它们对各种细菌和真菌菌株的活性。其中一些化合物表现出显着的抗菌和抗真菌特性,以及自由基清除和三价铁离子还原能力 (Saundane 等,2013)。

高能材料和不敏感弹药

恶二唑衍生物也已在高能材料领域得到探索。例如,合成了 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃并对其作为不敏感高能材料的潜力进行了表征。这项研究涉及基于恶二唑结构合成 N-三硝基乙氨基衍生物和高能盐,评估它们的热稳定性,并评估它们对冲击和摩擦的不敏感性 (于等,2017)。

抗癌潜力

已合成并测试了几种恶二唑类似物,以了解其抗癌特性。例如,N-[{[5-芳基/烷基-1,3,4-恶二唑-2-基]甲基}吡啶-2-胺衍生物针对各种人类癌细胞系进行了评估,包括白血病、肺癌和乳腺癌。其中一些化合物在癌细胞系中显示出高选择性和显着的生长抑制 (Ahsan & Shastri, 2015)。

作用机制

Target of Action

Similar compounds have shown antifungal activities againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani .

Mode of Action

It is known that similar compounds interact with their targets to exert their effects .

Biochemical Pathways

Similar compounds have been synthesized from aryl hydrazides .

Pharmacokinetics

Similar compounds have been found to have a positive oral bioavailability .

Result of Action

未来方向

The future directions for this compound could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4(2)6-8-5(3-7)10-9-6;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDXKDBBCZKHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

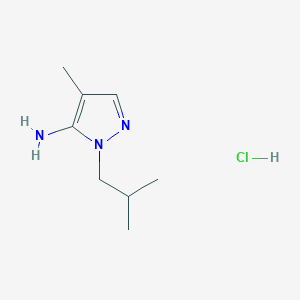

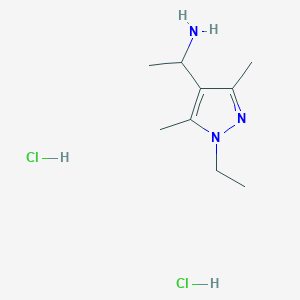

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

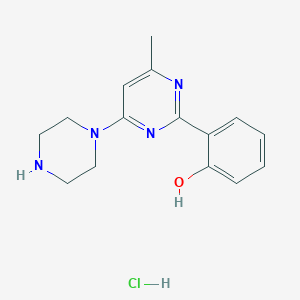

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)

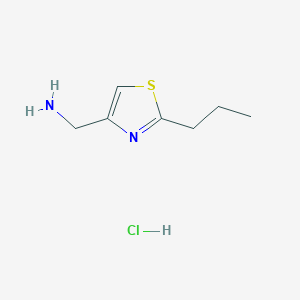

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

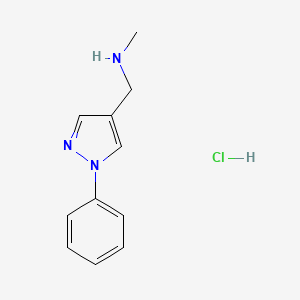

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)